molecular formula C10H10Cl2O3 B4779544 methyl 2-(2,3-dichlorophenoxy)propanoate

methyl 2-(2,3-dichlorophenoxy)propanoate

Cat. No.: B4779544
M. Wt: 249.09 g/mol
InChI Key: SFNXXHCNMGZERC-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dichlorophenoxy)propanoate is a chlorinated phenoxypropanoate ester. Its molecular formula is C₁₀H₁₀Cl₂O₃, derived from a propanoic acid backbone esterified with a methyl group and substituted with a 2,3-dichlorophenoxy moiety. This compound is structurally related to herbicides such as diclofop-methyl, where the position of chlorine substituents on the aromatic ring critically influences biological activity .

Properties

IUPAC Name

methyl 2-(2,3-dichlorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O3/c1-6(10(13)14-2)15-8-5-3-4-7(11)9(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNXXHCNMGZERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2,3-dichlorophenoxy)propanoate typically involves the esterification of 2-(2,3-dichlorophenoxy)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dichlorophenoxy)propanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 2-(2,3-dichlorophenoxy)propanoic acid and methanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-(2,3-dichlorophenoxy)propanoic acid and methanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2,3-dichlorophenoxy)propanoate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its effects on plant physiology and metabolism.

    Medicine: Investigated for potential therapeutic applications due to its biological activity.

    Industry: Widely used as a herbicide in agriculture to control weed growth in crops.

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dichlorophenoxy)propanoate involves the inhibition of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis in plants. This inhibition disrupts the production of essential fatty acids, leading to the death of susceptible weeds. The compound is selectively toxic to grassy weeds while being relatively safe for broadleaf crops .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenoxypropanoates

The position of chlorine atoms on the phenoxy ring significantly alters physicochemical and biological properties. Key isomers include:

Compound Name CAS RN Molecular Formula Molecular Weight Substituent Positions Primary Use
Methyl 2-(2,3-dichlorophenoxy)propanoate Not provided C₁₀H₁₀Cl₂O₃ 265.09 g/mol 2,3-dichloro Understudied
Diclofop-methyl (2,4-dichloro analog) 51338-27-3 C₁₆H₁₄Cl₂O₄ 357.19 g/mol 2,4-dichloro Herbicide
Methyl 2-(2,6-dichlorophenoxy)propanoate Not provided C₁₀H₁₀Cl₂O₃ 265.09 g/mol 2,6-dichloro Research compound

Key Findings :

  • Diclofop-methyl (2,4-dichloro) is a commercial herbicide with established tolerances (e.g., 180.385 ppm in certain jurisdictions) . Its efficacy is linked to the 2,4-dichloro configuration, which mimics auxin-like activity in plants.
  • The 2,3-dichloro isomer lacks commercial data but may exhibit distinct selectivity due to steric and electronic differences in the aromatic ring.

Ester Group Variations

The choice of ester group (methyl, isopropyl, etc.) impacts solubility and bioavailability:

Compound Name Molecular Formula Ester Group Key Properties
This compound C₁₀H₁₀Cl₂O₃ Methyl Likely moderate lipophilicity
Isopropyl 2-(6-methoxynaphthalen-2-yl)propionate C₁₇H₂₀O₃ Isopropyl Higher molecular weight; naphthalene core

Key Findings :

  • Methyl esters (e.g., this compound) are typically more volatile and less persistent in soil than bulkier esters like isopropyl.
  • The isopropyl variant in incorporates a methoxynaphthalene group, enhancing UV stability but reducing herbicidal specificity .

Functional Analogs and Derivatives

  • 3-(2-Methoxyphenyl)propanoic Acid (C₁₀H₁₂O₃): A carboxylic acid derivative with a methoxy substituent. Unlike esters, this compound is solid at room temperature (mp 85–89°C) and may serve as a synthetic intermediate rather than a bioactive agent .
  • Diclocymet (C₁₅H₁₈Cl₂N₂O): A cyanoamide fungicide with a 2,4-dichlorophenyl group, highlighting the broader utility of dichloro aromatic systems in agrochemicals .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The 2,4-dichloro configuration in diclofop-methyl optimizes herbicidal activity by mimicking plant hormones, whereas 2,3- and 2,6-isomers may exhibit reduced efficacy due to steric hindrance or altered electronic profiles .
  • Environmental Impact : Methyl esters generally exhibit higher mobility in soil compared to carboxylic acids or bulkier esters, raising concerns about groundwater contamination.
  • Knowledge Gaps: The 2,3-dichloro isomer remains understudied despite structural similarities to commercial herbicides. Further research could explore its selectivity, toxicity, and degradation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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